molecular formula C7H14ClNO3 B6353958 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride CAS No. 1170199-98-0

3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride

Cat. No. B6353958
CAS RN: 1170199-98-0
M. Wt: 195.64 g/mol
InChI Key: KVVCYGFIKOQXIS-UHFFFAOYSA-N
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Description

3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride, also known as ATHP, is a synthetic compound that has been studied for its potential applications in various fields. ATHP is a cyclic derivative of amino acid and has been studied for its potential use in the synthesis of pharmaceuticals, biodegradable polymers, and other materials. ATHP has also been studied for its potential use as a therapeutic agent, as it has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. In

Scientific Research Applications

3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride has been studied for its potential applications in various fields, including pharmaceuticals, biodegradable polymers, and other materials. 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a potential therapeutic agent. In addition, 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride has been studied for its potential use in the synthesis of polymers, such as polyurethanes and polyesters, and for its potential use in the production of biodegradable materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride is not yet fully understood. However, it is believed that 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride inhibits the production of inflammatory mediators, such as prostaglandins and leukotrienes, by blocking the activity of cyclooxygenase and lipoxygenase enzymes. 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride also has been found to have anti-oxidant properties, which may be due to its ability to scavenge free radicals and reduce oxidative damage.
Biochemical and Physiological Effects
3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride has been found to have a number of biochemical and physiological effects. 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by blocking the activity of cyclooxygenase and lipoxygenase enzymes. 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride has also been found to have anti-oxidant properties, which may be due to its ability to scavenge free radicals and reduce oxidative damage. In addition, 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride has been found to have anti-microbial properties, making it a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride in laboratory experiments include its ease of synthesis and its ability to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride has been found to have anti-oxidant and anti-microbial properties, making it a potential therapeutic agent. The limitations of using 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride in laboratory experiments include its limited solubility in water, which makes it difficult to use in certain types of experiments.

Future Directions

For the use of 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride include further research on its anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, further research on the synthesis of 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride could lead to the development of new and improved methods for its synthesis. Finally, further research on the biochemical and physiological effects of 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride could lead to the development of new therapeutic agents.

Synthesis Methods

3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride is synthesized via a number of different methods, including the condensation reaction of 3-amino-3-tetrahydrofuran-3-yl propionic acid (3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochlorideA) with hydrochloric acid. This reaction produces 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride and water as the by-products. Other methods for the synthesis of 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochloride include the reaction of 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochlorideA with acetic anhydride, and the reaction of 3-Amino-3-(tetrahydro-furan-3-yl)-propionic acid hydrochlorideA with aqueous sodium hydroxide.

properties

IUPAC Name

3-amino-3-(oxolan-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-6(3-7(9)10)5-1-2-11-4-5;/h5-6H,1-4,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVCYGFIKOQXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(tetrahydro-furan-3-YL)-propionic acid hydrochloride

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